molecular formula C20H22N2OS B5375265 N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-phenylacrylamide

N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-phenylacrylamide

货号 B5375265
分子量: 338.5 g/mol
InChI 键: GTKARXAIDIXVND-BUHFOSPRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-phenylacrylamide, commonly known as ML141, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ML141 is a selective and potent inhibitor of the small GTPase, RhoA, which plays a crucial role in several cellular processes, including cell migration, cytokinesis, and gene expression.

作用机制

ML141 exerts its inhibitory effect on RhoA by binding to its effector-binding domain, preventing its interaction with downstream effectors. RhoA is a small GTPase that regulates the actin cytoskeleton and plays a crucial role in several cellular processes, including cell migration, cytokinesis, and gene expression. By inhibiting RhoA, ML141 disrupts these cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
ML141 has been shown to have several biochemical and physiological effects, including inhibition of RhoA-mediated cell migration and invasion, improvement of cardiac function, and improvement of cognitive function. ML141 has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

实验室实验的优点和局限性

ML141 has several advantages for lab experiments, including its high yield and purity, its selectivity for RhoA, and its potential therapeutic applications. However, ML141 also has some limitations, including its relatively short half-life and its potential toxicity at high concentrations.

未来方向

There are several future directions for ML141 research, including the development of more potent and selective RhoA inhibitors, the investigation of ML141's potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties. Additionally, the development of ML141 analogs with improved efficacy and safety profiles could lead to the development of novel therapeutic agents for various diseases.

合成方法

The synthesis of ML141 involves the reaction of 2-sec-butylphenylamine with carbon disulfide to form N-(2-sec-butylphenyl)carbonothioyl-2-sec-butylbenzenamine. This intermediate is then reacted with 3-phenylacryloyl chloride in the presence of triethylamine to form ML141. The synthesis of ML141 has been optimized to produce high yields and purity, making it an ideal compound for scientific research.

科学研究应用

ML141 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. ML141 has been shown to inhibit RhoA-mediated cell migration and invasion, making it a potential candidate for cancer therapy. Additionally, ML141 has been shown to improve cardiac function in animal models of heart failure, making it a potential therapeutic agent for cardiovascular diseases. ML141 has also been shown to improve cognitive function in animal models of Alzheimer's disease, making it a potential candidate for neurological disorders.

属性

IUPAC Name

(E)-N-[(2-butan-2-ylphenyl)carbamothioyl]-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-3-15(2)17-11-7-8-12-18(17)21-20(24)22-19(23)14-13-16-9-5-4-6-10-16/h4-15H,3H2,1-2H3,(H2,21,22,23,24)/b14-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKARXAIDIXVND-BUHFOSPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1=CC=CC=C1NC(=S)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。